molecular formula C8H8Br2N2O B2510756 5,6-dibromo-N-ethylpyridine-3-carboxamide CAS No. 1310377-46-8

5,6-dibromo-N-ethylpyridine-3-carboxamide

Cat. No. B2510756
CAS RN: 1310377-46-8
M. Wt: 307.973
InChI Key: YEKDUGFWOMKOQC-UHFFFAOYSA-N
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Description

5,6-dibromo-N-ethylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a pyridine derivative that has been widely used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N-ethylpyridine-3-carboxamide is not fully understood. However, it has been suggested that it exhibits its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5,6-dibromo-N-ethylpyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5,6-dibromo-N-ethylpyridine-3-carboxamide in lab experiments is its potent antitumor activity. It has been found to exhibit activity against various cancer cell lines, making it a promising tool compound in the development of novel cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5,6-dibromo-N-ethylpyridine-3-carboxamide in scientific research. One of the areas of interest is the development of novel cancer therapies based on the compound's unique properties. Additionally, there is potential for the use of this compound in the development of new drugs for other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5,6-dibromo-N-ethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with ethyl bromide and bromine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

5,6-dibromo-N-ethylpyridine-3-carboxamide has been widely used in various scientific research studies due to its unique properties. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been used as a tool compound in the development of novel cancer therapies.

properties

IUPAC Name

5,6-dibromo-N-ethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O/c1-2-11-8(13)5-3-6(9)7(10)12-4-5/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDUGFWOMKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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